molecular formula C10H10ClN5O B7557482 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide

Cat. No. B7557482
M. Wt: 251.67 g/mol
InChI Key: SQHDQMQLVYNCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the tetrazole family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide is not fully understood. However, it is believed to act on certain receptors in the body, potentially leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide in lab experiments is its potential as a pharmacological tool for studying the role of tetrazole-containing compounds in biological systems. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide. One area of interest is further elucidation of its mechanism of action. Additionally, it may be useful to investigate its potential as a therapeutic agent for the treatment of specific diseases, such as cancer or inflammation. Finally, it may be useful to explore the potential of other tetrazole-containing compounds for similar applications.

Synthesis Methods

The synthesis of 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide involves the reaction of 4-methyl-3-(tetrazol-1-yl)aniline with chloroacetyl chloride. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques.

Scientific Research Applications

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a pharmacological tool for studying the role of tetrazole-containing compounds in biological systems. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-7-2-3-8(13-10(17)5-11)4-9(7)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDQMQLVYNCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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